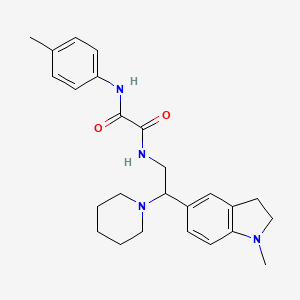
1-benzoyl-3-(2,3,4,5,6-pentafluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is an organosulfur compound with the molecular formula C14H7F5N2OS. This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities .
Méthodes De Préparation
The synthesis of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea typically involves the reaction of benzoyl chloride with 2,3,4,5,6-pentafluoroaniline in the presence of ammonium thiocyanate. The reaction is carried out in a suitable solvent such as acetone under reflux conditions . The product is then purified through recrystallization from solvents like acetonitrile or ethanol .
Analyse Des Réactions Chimiques
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. It can also disrupt cellular processes by interacting with nucleic acids and cell membranes .
Comparaison Avec Des Composés Similaires
N-benzoyl-N’-(2,3,4,5,6-pentafluorophenyl)thiourea is unique due to the presence of multiple fluorine atoms on the phenyl ring, which enhances its chemical stability and biological activity. Similar compounds include:
N-benzoyl-N’-(2,4,6-trichlorophenyl)thiourea: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological properties.
N-benzoyl-N’-(2,3,4,5,6-pentachlorophenyl)thiourea: The presence of chlorine atoms makes this compound more reactive towards nucleophiles compared to its fluorinated counterpart.
Propriétés
IUPAC Name |
N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2OS/c15-7-8(16)10(18)12(11(19)9(7)17)20-14(23)21-13(22)6-4-2-1-3-5-6/h1-5H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCPSTIBZHIIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2881420.png)
![ethyl 4-[2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2881421.png)

![N-(4-methoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2881429.png)

![2-(1H-indol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2881431.png)

![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)


![2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B2881437.png)



